4-((2,3-dimethoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

4-((2,3-Dimethoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a piperidine-carboxamide derivative featuring a 2,3-dimethoxybenzamido moiety linked via a methylene bridge to the piperidine core. This compound is structurally characterized by its dual substitution: the piperidine ring is substituted at the 1-position with an N,N-dimethylcarboxamide group and at the 4-position with the benzamido-methyl group. The 2,3-dimethoxybenzamide substituent introduces electron-donating methoxy groups at the ortho and meta positions of the aromatic ring, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name |

4-[[(2,3-dimethoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-20(2)18(23)21-10-8-13(9-11-21)12-19-17(22)14-6-5-7-15(24-3)16(14)25-4/h5-7,13H,8-12H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIXPTMZZXALBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as benzamides, have been widely used in medical, industrial, biological, and potential drug industries. They have shown a wide range of activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory.

Mode of Action

Benzamides, a class of compounds to which this compound belongs, have been known to exhibit their effects through various mechanisms depending on their specific structures and targets.

Biological Activity

The compound 4-((2,3-dimethoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a derivative of piperidine that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

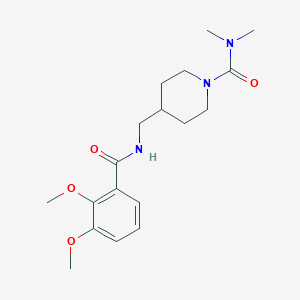

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a piperidine ring, a dimethoxybenzamido group, and a carboxamide functional group, which are believed to contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit selective cytotoxicity towards malignant cells. For instance, research on related piperidine derivatives has shown significant cytotoxic effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia) and HSC-4 (oral squamous cell carcinoma) .

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4a | HL-60 | 0.5 | 10 |

| 4b | HSC-4 | 0.7 | 8 |

| 4c | HCT116 | 0.6 | 9 |

Note: IC50 represents the concentration required to inhibit cell growth by 50%.

The selectivity index (SI) is calculated as the ratio of the IC50 for non-malignant cells to that for malignant cells, indicating that these compounds are more toxic to cancer cells than to normal cells.

The mechanisms through which these compounds exert their cytotoxic effects include:

- Apoptosis Induction : Activation of caspases (specifically caspases-3 and -7) leading to programmed cell death.

- Cell Cycle Arrest : Inducing G2 phase arrest followed by accumulation in sub-G1 phase.

- Mitochondrial Dysfunction : Depolarization of mitochondrial membranes and generation of reactive oxygen species (ROS), contributing to oxidative stress in cancer cells .

Neuroprotective Effects

In addition to anticancer properties, some piperidine derivatives have demonstrated neuroprotective effects. Studies suggest that these compounds can mitigate neuroinflammation and oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

A notable case study involved the evaluation of a structurally similar compound in a clinical setting where patients with specific types of cancer were administered doses correlating with the IC50 values observed in vitro. The results indicated improved survival rates and reduced tumor sizes compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare 4-((2,3-dimethoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide with related compounds from published studies. Key analogs include piperidine/picolinamide derivatives and benzamido-substituted arylthio compounds (e.g., and ).

Table 1: Physical and Spectral Properties of Selected Analogs

*Data unavailable in provided evidence.

Key Structural and Functional Comparisons

Core Scaffold Differences: The target compound uses a piperidine-carboxamide backbone, whereas analogs like 6a–6g () feature a picolinamide core with a phenylthio linker.

Substituent Effects: The 2,3-dimethoxybenzamido group in the target compound contrasts with mono-methoxy (6b, 6c) or chloro-substituted (6f) benzamido groups in analogs. Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability compared to lipophilic chloro substituents . The N,N-dimethylcarboxamide in the target compound differs from the N-methylpicolinamide in 6a–6g. Dimethylation increases steric bulk, which could modulate metabolic stability or receptor selectivity .

Synthetic Accessibility :

- High-yield analogs like 6a (91.87% yield) suggest efficient synthetic routes for arylthio-linked compounds, whereas the target compound’s methylene-linked benzamido group may require more complex coupling strategies (e.g., amide bond formation via EDC/HOBt) .

The target’s dimethoxy groups may instead engage in π-π stacking or polar interactions .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Methoxy substitutions at ortho/meta positions (as in the target) are less common in literature compared to para -substituted analogs (e.g., 6c). Ortho/meta substitution may reduce steric hindrance, improving binding to flat hydrophobic pockets .

- Pharmacokinetic Predictions : The target’s molecular weight (399.45 g/mol) and logP (predicted ~2.5) align with Lipinski’s rules, suggesting oral bioavailability. This contrasts with higher-molecular-weight analogs like Compound 25 (523.67 g/mol), which may face absorption challenges .

Q & A

What are the standard synthetic routes for 4-((2,3-dimethoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how can purity be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reacting 2,3-dimethoxybenzoyl chloride with a piperidine-derived amine intermediate under anhydrous conditions, using bases like N-methylpiperidine to minimize racemization .

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or reverse-phase HPLC to isolate the product .

- Yield optimization : Adjusting reaction temperatures (e.g., 0–25°C for acid-sensitive steps) and using catalysts like HOBt/DCC for efficient coupling .

How can researchers identify and validate biological targets for this compound?

Level: Advanced

Methodological Answer:

- Receptor binding assays : Screen against dopamine (D2/D3), serotonin, or other GPCRs using radioligand displacement assays (e.g., [³H]spiperone for D2 receptors) .

- Computational docking : Generate 3D models (using SMILES/InChI data) to predict interactions with target binding pockets .

- Selectivity profiling : Compare IC₅₀ values across related receptors to assess specificity, as seen in D3 antagonist studies .

How should contradictory data in receptor affinity assays be resolved?

Level: Advanced

Methodological Answer:

- Assay validation : Ensure consistent buffer conditions (e.g., pH 7.4, 1 mM Mg²⁺) and control ligands (e.g., haloperidol for dopamine receptors) .

- Structural verification : Confirm compound identity via LC-MS and ¹H/¹³C NMR to rule out degradation .

- Dose-response curves : Repeat experiments with extended concentration ranges (e.g., 0.1 nM–10 µM) to validate outliers .

What computational strategies are effective for predicting solubility and blood-brain barrier (BBB) penetration?

Level: Advanced

Methodological Answer:

- QSAR models : Use logP and polar surface area (PSA) calculations; compounds with PSA < 70 Ų and logP 2–5 often exhibit BBB permeability .

- Molecular dynamics simulations : Simulate interactions with lipid bilayers to assess passive diffusion .

- Experimental validation : Compare in silico predictions with in vitro PAMPA-BBB assays .

Which analytical techniques are critical for structural confirmation?

Level: Basic

Methodological Answer:

- NMR spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) to verify methoxy (δ 3.8–4.0 ppm) and piperidine protons (δ 1.5–2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with < 5 ppm error .

- X-ray crystallography : Resolve stereochemistry for chiral centers, if applicable .

How can structure-activity relationships (SAR) guide optimization of bioactivity?

Level: Advanced

Methodological Answer:

- Substituent variation : Modify the 2,3-dimethoxybenzamide group to assess impact on receptor binding (e.g., replace methoxy with halogens or methyl ).

- Scaffold hopping : Compare piperidine carboxamides with piperazine or morpholine analogs to enhance selectivity .

- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using CoMFA or CoMSIA .

What methods are recommended for evaluating metabolic stability?

Level: Advanced

Methodological Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., demethylation or glucuronidation) .

How can researchers address poor aqueous solubility during in vitro assays?

Level: Basic

Methodological Answer:

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .

- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound is ionizable .

- Sonication/vortexing : Mechanically disrupt aggregates before dosing .

What strategies enhance enantiomeric purity in chiral analogs?

Level: Advanced

Methodological Answer:

- Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide formation .

- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

How should stability studies be designed for long-term storage?

Level: Advanced

Methodological Answer:

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 2–4 weeks, monitoring degradation via HPLC .

- Lyophilization : Stabilize hygroscopic compounds by freeze-drying and storing under argon .

- Container selection : Use amber glass vials with PTFE-lined caps to prevent light/oxygen exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.